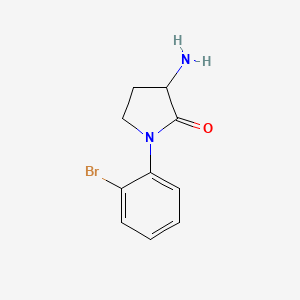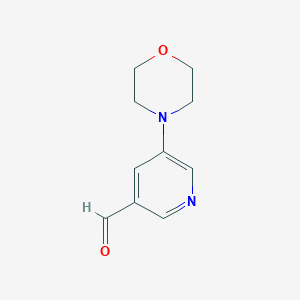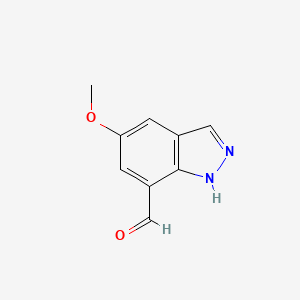
3-Amino-1-(2-bromophenyl)pyrrolidin-2-one
説明
“3-Amino-1-(2-bromophenyl)pyrrolidin-2-one” is a chemical compound with the empirical formula C10H12N2O . It is a derivative of pyrrolidin-2-one, which is a common structural motif widely encountered in natural products and synthetic compounds possessing potent biological activities .
Synthesis Analysis
The synthesis of pyrrolidin-2-ones involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . This selective synthesis can be achieved via the cascade reactions of N-substituted piperidines .Molecular Structure Analysis
The molecular weight of “3-Amino-1-(2-bromophenyl)pyrrolidin-2-one” is 176.22 . More detailed structural information can be obtained from its InChI code: 1S/C10H12N2O/c11-8-3-1-4-9(7-8)12-6-2-5-10(12)13/h1-4,9H,5-6,11H2 .Chemical Reactions Analysis
The formation of pyrrolidin-2-ones involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . On the other hand, 3-iodopyrroles are believed to be formed via the initial generation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, dehydrogenation, iodination, and aromatization .Physical And Chemical Properties Analysis
“3-Amino-1-(2-bromophenyl)pyrrolidin-2-one” is a powder with a molecular weight of 176.22 . It has a storage temperature of room temperature .科学的研究の応用
Conformational Analysis
Research has shown that 3-Amino-1-(2-bromophenyl)pyrrolidin-2-one exhibits interesting conformational properties. Studies using ultraviolet data and crystal structure analyses reveal that this compound is substantially non-planar in solution, which is a contrast to some of its related compounds. Such conformational characteristics can be crucial in understanding the interaction of this compound with other molecules, potentially influencing its applications in various fields of chemistry and biochemistry (Fujiwara, Varley, & van der Veen, 1977).
Synthesis and Evaluation in Medicinal Chemistry
3-Amino-1-(2-bromophenyl)pyrrolidin-2-one and its derivatives have been explored in the synthesis of various biologically active compounds. In one study, derivatives of this compound were synthesized and tested for antimicrobial activity, demonstrating its potential in the development of new medicinal molecules with improved biological activity. This highlights the compound's relevance in the pharmaceutical industry for the synthesis of new active compounds (Al-Haiza, Mostafa, & El-kady, 2003).
Photophysics and Biomolecular Binding
In another study, derivatives of 3-Amino-1-(2-bromophenyl)pyrrolidin-2-one were synthesized and analyzed for their photophysical properties and biomolecular binding capabilities. This research indicates the compound's potential applications in the fields of material science and biochemistry, especially in the context of understanding and manipulating light-induced processes at the molecular level (Bonacorso et al., 2018).
Hydrogen-Bonding Patterns
The hydrogen-bonding patterns of 3-Amino-1-(2-bromophenyl)pyrrolidin-2-one derivatives have been studied, revealing insights into their molecular interactions. Understanding these patterns is crucial for drug design and development, as hydrogen bonding plays a significant role in drug-receptor interactions and the pharmacokinetics of drugs (Balderson et al., 2007).
Chemical Properties and Structural Analysis
Additional research has been conducted on the chemical properties and structural analysis of pyrrolidin-2-ones and their derivatives, with a focus on synthesizing new compounds and analyzing their structures using spectroscopic methods. This research contributes to the broader understanding of the chemical behavior of such compounds and their potential applications in various scientific fields (Rubtsova et al., 2020).
Safety and Hazards
将来の方向性
The presence of a pyrrol-2-one fragment in drugs and natural compounds has gained significant attention in the development of novel methods of their synthesis . Pyrrolidin-2-ones have been used in the synthesis of various alkaloids and unusual β-amino acids such as statin and its derivatives . Therefore, “3-Amino-1-(2-bromophenyl)pyrrolidin-2-one” and its derivatives may have potential applications in the synthesis of new drugs and other fine chemicals.
特性
IUPAC Name |
3-amino-1-(2-bromophenyl)pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2O/c11-7-3-1-2-4-9(7)13-6-5-8(12)10(13)14/h1-4,8H,5-6,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWCINPBTAYWVCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)C1N)C2=CC=CC=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-1-(2-bromophenyl)pyrrolidin-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-Naphthalen-2-ylmethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B1398853.png)


![1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B1398857.png)

![6-Bromo-4-chloro-7-(phenylsulfonyl)-7h-pyrrolo[2,3-d]pyrimidine](/img/structure/B1398861.png)







